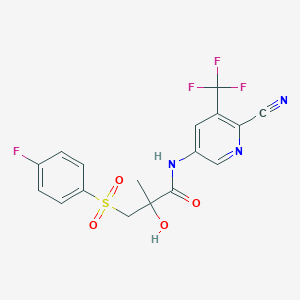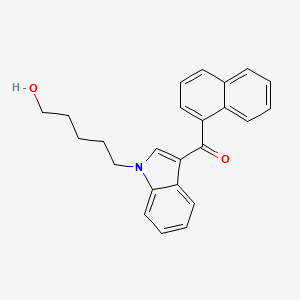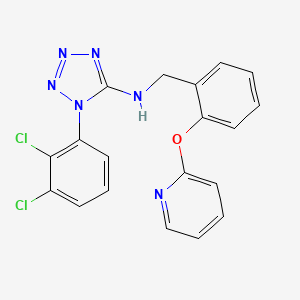
A 839977
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a dichlorophenyl group, a pyridin-2-yloxy group, a phenylmethyl group, and a 1H-1,2,3,4-tetrazol-5-amine group. These groups are likely to confer specific chemical and physical properties to the molecule, and may also determine its potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The dichlorophenyl group, for example, is a type of halogenated aromatic ring, which can participate in various types of chemical reactions. The 1H-1,2,3,4-tetrazol-5-amine group is a type of heterocyclic ring containing four nitrogen atoms, which can also have unique chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the dichlorophenyl group might undergo nucleophilic substitution reactions, while the tetrazol group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific chemical structure. For example, the presence of the dichlorophenyl and tetrazol groups could potentially make the compound relatively polar, which could affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Analgetische Aktivität bei der Schmerzbehandlung
A-839977 ist ein selektiver Antagonist des P2X7-Rezeptors {svg_1}. Der P2X7-Rezeptor ist ein Typ von purinergischem Rezeptor für ATP, von dem gezeigt wurde, dass er die Schmerzsignalübertragung vermittelt {svg_2}. A-839977 wurde eine antihyperalgetische Aktivität nachgewiesen, d. h. es kann die erhöhte Schmerzempfindlichkeit reduzieren {svg_3}.
Rolle bei entzündungsbedingten Schmerzen: A-839977 hat gezeigt, dass es die thermische Hyperalgesie (eine erhöhte Schmerzempfindlichkeit durch Hitze) reduziert, die durch die intraplantäre Verabreichung von vollständigem Freundschen Adjuvans (CFA) erzeugt wird, einer Substanz, die zur Induktion chronischer Entzündungen bei Versuchstieren verwendet wird {svg_4}. Dies deutet darauf hin, dass A-839977 möglicherweise zur Behandlung von Schmerzen bei Erkrankungen eingesetzt werden könnte, die mit Entzündungen verbunden sind {svg_5}.
Rolle bei neuropathischen Schmerzen: Neben seinen Auswirkungen auf entzündungsbedingte Schmerzen hat sich A-839977 auch als wirksam bei der Reduzierung neuropathischer Schmerzen in Tiermodellen erwiesen {svg_6}. Neuropathische Schmerzen sind eine Art chronischer Schmerzen, die als Folge einer Nervenverletzung auftreten können.
Wirkmechanismus: Es wird vermutet, dass die antihyperalgetischen Wirkungen von A-839977 durch die Blockierung der Freisetzung von Interleukin-1beta (IL-1beta) vermittelt werden, einem proinflammatorischen Zytokin, das an der nozizeptiven Neurotransmission beteiligt ist {svg_7}. A-839977 blockierte den BzATP-induzierten Kalziumeinstrom an rekombinanten humanen, ratten- und maus-P2X7-Rezeptoren wirksam {svg_8}. Es blockierte auch den durch Agonisten induzierten YO-PRO-Aufnahme und die IL-1beta-Freisetzung aus differenzierten humanen THP-1-Zellen wirksam {svg_9}.
Einschränkungen: Obwohl A-839977 vielversprechend bei der Behandlung von entzündungsbedingten und neuropathischen Schmerzen ist, ist es wichtig zu beachten, dass seine antihyperalgetischen Wirkungen bei IL-1alphabeta-Knockout-Mäusen vollständig fehlten {svg_10}. Dies deutet darauf hin, dass seine Wirksamkeit bei bestimmten Erkrankungen oder Populationen begrenzt sein kann.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
A 839977, also known as 1-(2,3-Dichlorophenyl)-N-[[2-(2-pyridinyloxy)phenyl]methyl]-1H-tetrazol-5-amine, is a selective antagonist of the P2X7 receptor . The P2X7 receptor is a potent non-selective ATP-gated ion channel that regulates tumor proliferation, chronic pain, and the formation of inflammatory lesions in the central nervous system .
Mode of Action
This compound blocks the BzATP-evoked calcium influx at recombinant human, rat, and mouse P2X7 receptors . The IC50 values are 20 nM, 42 nM, and 150 nM respectively . This means that this compound effectively inhibits the activation of the P2X7 receptor, thereby preventing the downstream effects triggered by this receptor.
Biochemical Pathways
The P2X7 receptor plays a crucial role in the release of the pro-inflammatory cytokine IL-1β . This compound inhibits agonist-evoked YO-PRO uptake and IL-1β release from differentiated human THP-1 cells . This indicates that this compound can interfere with the inflammatory response mediated by the P2X7 receptor.
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies
Result of Action
This compound has been shown to reduce inflammatory and neuropathic pain in animal models . The antihyperalgesic effects of P2X7 receptor blockade are mediated by blocking the release of IL-1β . This suggests that this compound could potentially be used as a therapeutic agent for conditions associated with inflammation and neuropathic pain.
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-N-[(2-pyridin-2-yloxyphenyl)methyl]tetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6O/c20-14-7-5-8-15(18(14)21)27-19(24-25-26-27)23-12-13-6-1-2-9-16(13)28-17-10-3-4-11-22-17/h1-11H,12H2,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVNBKZQJFRFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NN=NN2C3=C(C(=CC=C3)Cl)Cl)OC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A839977: Unraveling the Potential of a Selective P2X7 Receptor Antagonist
Q1: What is the mechanism of action of A839977 (1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine)?
A: A839977 acts as a selective antagonist of the P2X7 receptor (P2X7R). [, , , , , , ] It binds to the receptor, preventing its activation by extracellular adenosine triphosphate (ATP). [, , , , , , ] This, in turn, inhibits the downstream signaling cascade initiated by P2X7R activation, which includes the influx of calcium ions (Ca2+), the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6), and the formation of a large pore permeable to larger molecules. [, , , , , , ]
Q2: How does A839977 impact the inflammatory response in neural tissues like the retina?
A: Research suggests that A839977 can mitigate the inflammatory response in the retina, particularly following mechanical strain such as elevated intraocular pressure (IOP). [, , ] By blocking P2X7R, A839977 inhibits the IOP-induced upregulation and release of IL-6 from retinal ganglion cells and optic nerve head astrocytes. [] Additionally, A839977 appears to prevent the pressure-dependent morphological changes in microglia, including process retraction and cell body enlargement, which are associated with their activation and subsequent inflammatory responses. []
Q3: Does A839977 affect the priming of the NLRP3 inflammasome?
A: Studies show that A839977 can inhibit the priming of the NLRP3 inflammasome, a critical component of the innate immune response. [, ] In vitro, A839977 blocked the swelling-induced upregulation of IL-1β mRNA in optic nerve head astrocytes, suggesting a role in preventing the early stages of NLRP3 inflammasome activation. [] Similarly, in vivo studies demonstrated that A839977 blocked the pressure-dependent rise in IL-1β mRNA in the retina. [] This suggests that A839977 may exert its anti-inflammatory effects by interfering with the P2X7R-mediated priming of the NLRP3 inflammasome.
Q4: What is the role of P2X7R in mediating the effects of mechanical strain on cytokine release?
A: Mechanical strain, such as that induced by stretch or swelling, can trigger the release of ATP from cells like astrocytes. [, , ] This ATP can then activate P2X7R on neighboring cells, including neurons and astrocytes, leading to the upregulation and release of cytokines like IL-6. [] A839977, by blocking P2X7R, disrupts this signaling pathway and prevents the mechanosensitive release of IL-6. []
Q5: Does A839977 affect P2X7R-mediated dye uptake in immune cells?
A: While A839977 effectively blocks P2X7R activation in various cell types, research indicates that it does not prevent the P2X7R-mediated uptake of large molecules like YO-PRO1 in mast cells. [] This suggests that A839977 may not completely block all downstream effects of P2X7R activation, particularly those related to pore formation. []
Q6: Does A839977 influence the expression of other ATP-metabolizing enzymes?
A: Interestingly, while A839977 primarily targets P2X7R, research suggests potential indirect effects on the expression of other ATP-metabolizing enzymes. [] In a rat model of CKD-associated arterial calcification, A839977 administration did not alter the observed increase in ENPP-1 mRNA expression in calcified arteries. [] This suggests a complex interplay between P2X7R signaling and the regulation of ATP-metabolizing enzymes in the context of calcification.
Q7: Are there other P2X7R antagonists that have been studied in similar contexts?
A: Yes, besides A839977, other P2X7R antagonists like Brilliant Blue G (BBG) have been utilized in research exploring the role of P2X7R in various pathologies. [, , ] Like A839977, BBG has demonstrated efficacy in inhibiting P2X7R-mediated effects, such as the pressure-dependent rise in IL-6 expression in the retina. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



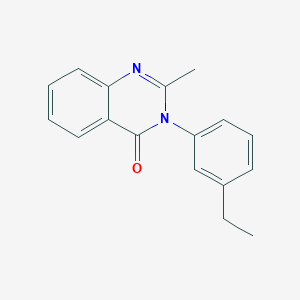
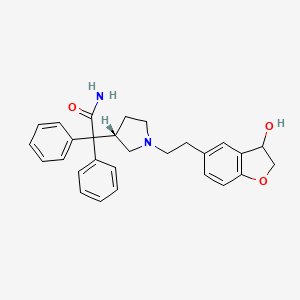

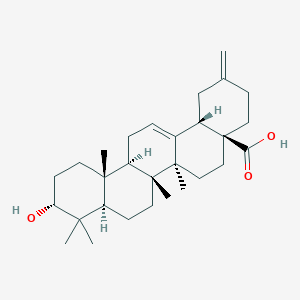



![benzoic acid, 4-[2,3-dihydro-3-[[5-(4-nitrophenyl)-2-furanyl]methylene]-2-oxo-5-phenyl-1H-pyrrol-1-yl]-](/img/structure/B604987.png)




